Dipropan-2-yl (E)-N-benzylidene-L-aspartate
Description
Dipropan-2-yl (E)-N-benzylidene-L-aspartate is an L-aspartate derivative featuring two isopropyl (propan-2-yl) ester groups and a benzylidene Schiff base moiety. This compound is structurally characterized by its conjugated imine group (benzylidene), which forms through the condensation of the α-amino group of L-aspartate with benzaldehyde.
Properties
CAS No. |
917955-78-3 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
dipropan-2-yl (2S)-2-(benzylideneamino)butanedioate |
InChI |
InChI=1S/C17H23NO4/c1-12(2)21-16(19)10-15(17(20)22-13(3)4)18-11-14-8-6-5-7-9-14/h5-9,11-13,15H,10H2,1-4H3/t15-/m0/s1 |
InChI Key |
BAEZUFIUDRXILC-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)OC(=O)C[C@@H](C(=O)OC(C)C)N=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (E)-N-benzylidene-L-aspartate typically involves the following steps:
Formation of Benzylidene Aspartate: The initial step involves the condensation of benzaldehyde with L-aspartic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms the benzylidene derivative of L-aspartic acid.
Esterification: The benzylidene-L-aspartate is then esterified with propan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is crucial to maintain optimal reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (E)-N-benzylidene-L-aspartate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as hydroxide ions can replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
Dipropan-2-yl (E)-N-benzylidene-L-aspartate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dipropan-2-yl (E)-N-benzylidene-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The propan-2-yl groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features, biological activities, and physicochemical properties of Dipropan-2-yl (E)-N-benzylidene-L-aspartate with related aspartate derivatives:
Key Differences
- Ester Groups : The isopropyl esters in the target compound contrast with allyl () or benzyl esters (). Isopropyl groups may confer greater metabolic stability compared to allyl or benzyl groups, which are prone to enzymatic or chemical cleavage .
- Schiff Base vs. Protective Groups : The benzylidene Schiff base is reversible under acidic conditions, whereas Fmoc and benzyloxy groups () require specific deprotection strategies. This reversibility could enable pH-sensitive drug delivery systems.
- Enzyme Inhibition: PALA () exhibits nanomolar affinity for aspartate transcarbamylase, while the target compound’s benzylidene group may sterically hinder enzyme binding compared to PALA’s compact phosphonacetyl moiety.
- Receptor Interaction : NMDA receptor ligands () rely on charged groups (e.g., N-methyl-D-aspartate) for ion channel activation. The target compound’s lipophilic benzylidene group might reduce receptor affinity but enhance blood-brain barrier penetration .
Pharmacological Potential
- Enzyme Inhibition : The benzylidene group may mimic transition states in enzymatic reactions, akin to PALA’s role (), but with reduced potency due to bulkier substituents.
- Neuroactive Properties : Structural similarities to NMDA receptor ligands () suggest possible neuromodulatory effects, though the isopropyl esters’ lipophilicity could alter pharmacokinetics compared to polar NMDA agonists.
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